

(2-(1H-indol-2-yl)phenyl)methanol IUPAC name and structure

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Compound of Interest

Compound Name: (2-(1H-indol-2-yl)phenyl)methanol

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A Technical Guide to (2-(1H-indol-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-(1H-indol-2-yl)phenyl)methanol**, a member of the 2-arylindole class of compounds. This class is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity, making it a promising scaffold for drug development.^[1] This document details the compound's nomenclature, structure, synthesis, and known physicochemical properties, and explores the broader biological activities associated with its structural class.

IUPAC Name and Chemical Structure

- IUPAC Name: **(2-(1H-indol-2-yl)phenyl)methanol**
- Synonyms: 2-(2-(Hydroxymethyl)phenyl)-1H-indole
- Parent Compound: The core structure is a 2-arylindole, where a phenyl group is attached to the C2 position of the indole ring.

Chemical Structure:

The structure consists of an indole ring system linked at its 2-position to a phenyl ring. The phenyl ring is substituted at the ortho-position (position 2) with a hydroxymethyl (-CH₂OH) group.

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Physicochemical and Spectroscopic Data

While comprehensive experimental data for **(2-(1H-indol-2-yl)phenyl)methanol** is not widely published, the properties can be predicted based on its structure and data from closely related analogs. The table below summarizes key computed properties and provides experimental data for a precursor molecule, highlighting the expected analytical characteristics.

Property	Value for (2-(1H-indol-2-yl)phenyl)methanol (Predicted/Computed)	Value for --INVALID-LINK--methanone (Experimental Analog)
Molecular Formula	C ₁₅ H ₁₃ NO	C ₂₁ H ₁₅ NO
Molecular Weight	223.27 g/mol	297.35 g/mol
Melting Point	Not available	110 °C[2]
IR (KBr, cm ⁻¹)	Expected: ~3400 (O-H), ~3300 (N-H), ~1450 (C=C, aromatic)	3313 (N-H), 1669 (C=O)[2]
¹ H NMR (CDCl ₃ , δ ppm)	Expected: Singlet for CH ₂ , multiplet for aromatic protons, broad singlet for NH	6.4-7.7 (m, 13H, Aromatic), 10.9 (s, 1H, indole-NH)[2]
Mass Spec (m/z)	Expected: [M] ⁺ at ~223	298.19 (M+H) ⁺ [3]

Synthesis and Experimental Protocols

The most direct synthetic route to **(2-(1H-indol-2-yl)phenyl)methanol** is through the chemical reduction of its corresponding ketone precursor, (2-(1H-indol-2-yl)phenyl)methanone. This ketone can be synthesized via methods such as the Fischer indole synthesis.

The logical flow for the synthesis involves two main stages: the formation of the 2-arylindole core to create the ketone intermediate, followed by the reduction of the carbonyl group to the primary alcohol.

Caption: General two-stage synthesis workflow for **(2-(1H-indol-2-yl)phenyl)methanol**.

This protocol describes the reduction of (2-(1H-indol-2-yl)phenyl)methanone to the target alcohol.

Materials:

- (2-(1H-indol-2-yl)phenyl)methanone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve (2-(1H-indol-2-yl)phenyl)methanone (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature with stirring.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Reducing Agent:** Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (DCM) and water to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
- **Purification:** Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure **(2-(1H-indol-2-yl)phenyl)methanol**.

Biological Activity and Drug Development Context

While specific biological data for **(2-(1H-indol-2-yl)phenyl)methanol** is limited in publicly accessible literature, the 2-arylindole scaffold is a cornerstone in drug discovery.^[1] Derivatives of this class have demonstrated a wide range of pharmacological activities.^[4]

Established Activities of 2-Arylindole Derivatives:

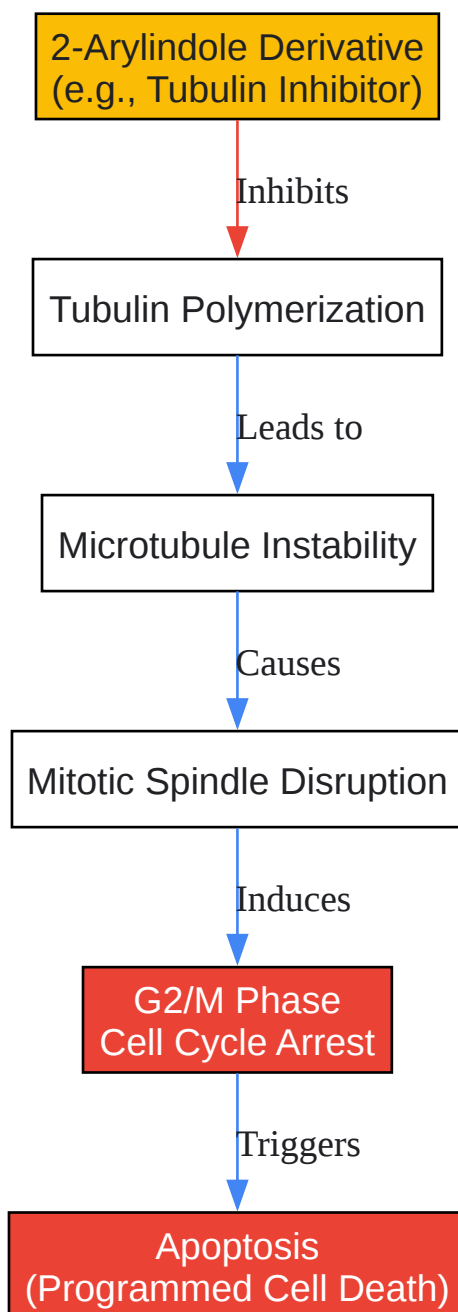
- **Anticancer:** Many 2-arylindoles act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division.^[5]
- **Anti-inflammatory:** The indole nucleus is present in classic NSAIDs like indomethacin.^[6] Newer derivatives have shown potent anti-inflammatory effects, including selective COX-2

inhibition.[4][6]

- Antimicrobial: Various substituted indoles exhibit significant antibacterial and antifungal properties.[1][7]
- Antiviral and Antiprotozoal: The scaffold has been explored for activity against various viruses and parasites.[1]

The introduction of a hydroxymethylphenyl group at the C2 position, as in the title compound, provides a key functional group for further chemical modification, enabling the synthesis of diverse libraries for screening against various biological targets.

Given the known activities of related compounds, **(2-(1H-indol-2-yl)phenyl)methanol** could potentially be developed into inhibitors of pathways relevant to cancer and inflammation. For example, tubulin inhibitors lead to cell cycle arrest and apoptosis.



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Caption: Potential mechanism of action for 2-arylindoles as anticancer agents.

Conclusion

(2-(1H-indol-2-yl)phenyl)methanol is a valuable chemical entity within the pharmacologically significant 2-arylindole class. Its synthesis is straightforward from its ketone precursor, and its structure provides a versatile platform for further derivatization. While direct biological data is

scarce, the extensive research on related compounds suggests high potential for its derivatives in developing novel therapeutics, particularly in oncology and inflammatory diseases. This guide provides the foundational chemical knowledge and context necessary for researchers and drug development professionals to explore the potential of this and related molecules.

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